Ensartinib hydrochloride is a small molecule drug primarily used as an inhibitor of anaplastic lymphoma kinase, a receptor tyrosine kinase implicated in various cancers, particularly non-small cell lung cancer. The compound is designed to target specific mutations within the anaplastic lymphoma kinase gene, providing a therapeutic option for patients with advanced forms of this malignancy. Ensartinib hydrochloride has gained attention for its efficacy and safety profile in clinical settings, particularly in cases where other treatments have failed.
The synthesis of ensartinib hydrochloride involves several key steps that focus on constructing its complex molecular structure. The process typically includes:
The synthesis route is characterized by high specificity to minimize by-products and maximize yield. Key reagents include dichloromethane and various amines that facilitate the formation of the desired molecular framework .
The molecular formula of ensartinib hydrochloride is . Its structure features:
Ensartinib hydrochloride undergoes several important chemical reactions during its synthesis and application:
The reactions are typically conducted under controlled conditions to optimize yield and purity. The use of solvents like methanol and dichloromethane is common in these processes to facilitate solubility and reaction kinetics .
Ensartinib hydrochloride functions by selectively inhibiting anaplastic lymphoma kinase activity. The mechanism can be summarized as follows:
The half-maximal inhibitory concentration (IC50) for ensartinib against wild-type anaplastic lymphoma kinase is approximately 0.16 nmol/L, demonstrating its potency against various ALK mutations .
Relevant pharmacokinetic studies indicate that ensartinib has a half-life ranging from 2.8 hours to 7.8 hours post-administration, suggesting moderate retention in systemic circulation .
Ensartinib hydrochloride is primarily used in clinical settings for treating patients with advanced non-small cell lung cancer characterized by anaplastic lymphoma kinase gene rearrangements. Its applications include:
The aminopyridazine core of ensartinib hydrochloride emerged from strategic efforts to overcome limitations of first-generation anaplastic lymphoma kinase inhibitors like crizotinib. Aminopyridazine derivatives exhibit enhanced kinase selectivity and pharmacokinetic properties due to their unique hydrogen-bonding capabilities and planar geometry. This scaffold optimizes interactions with the hinge region of anaplastic lymphoma kinase’s adenosine triphosphate-binding pocket through a conserved N—H···N hydrogen bond with Met1199 and π-stacking with Tyr1096. Molecular modeling confirmed that the aminopyridazine moiety provided a 10-fold increase in potency against anaplastic lymphoma kinase-positive lung cancer cell lines compared to crizotinib’s pyridine-based structure, primarily due to improved hydrophobic contact with Leu1122 and gatekeeper residue L1196M in resistant mutants [1] [3].
Table 1: Comparative Properties of Kinase Inhibitor Scaffolds
Scaffold Type | Relative ALK Potency | Solubility (pH 7.4) | Plasma Stability |
---|---|---|---|
Aminopyridazine (Ensartinib) | 10× crizotinib | 0.12 mg/mL | >90% at 24 h |
Pyridine (Crizotinib) | Baseline | 0.08 mg/mL | 85% at 24 h |
Diaminopyrimidine (Ceritinib) | 20× crizotinib | 0.03 mg/mL | 75% at 24 h |
The scaffold’s rigidity reduces conformational entropy loss upon binding, while its moderate log P value (2.8) balances blood-brain barrier penetration with reduced hepatic accumulation—critical for addressing anaplastic lymphoma kinase-positive non-small cell lung cancer metastases [3] [9].
Ensartinib hydrochloride’s therapeutic advantage stems from its picomolar dual inhibition of anaplastic lymphoma kinase (half-maximal inhibitory concentration <0.4 nM) and mesenchymal epithelial transition factor (half-maximal inhibitory concentration 0.74 nM). This polypharmacology was engineered by incorporating a 4-(4-methylpiperazin-1-yl)phenyl group at the C4 position of the pyridazine ring, which simultaneously occupies hydrophobic pockets in both kinase domains. Structure-activity relationship studies demonstrated that this moiety enhanced binding to mesenchymal epithelial transition factor’s juxtamembrane region while maintaining optimal positioning against anaplastic lymphoma kinase’s solvent-front region [3] [9].
The dual inhibition profile overcomes multiple resistance mechanisms:
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4